Crotonaldehyde

Description

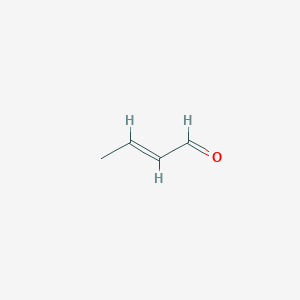

Structure

3D Structure

Properties

IUPAC Name |

(E)-but-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUCVPSAIODCQM-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O, Array | |

| Record name | CROTONALDEHYDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CROTONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0241 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020351 | |

| Record name | (E)-Crotonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crotonaldehyde, stabilized appears as a clear colorless to straw colored liquid with a penetrating pungent odor. Flash point 55 °F. Density 7.1 lb / gal. Very toxic by inhalation. May polymerize with the release of heat under exposure to heat or contamination. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air., Liquid, Water-white liquid with a suffocating odor; Note: Turns pale-yellow on contact with air; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO LIGHT AND AIR., Colorless to straw-colored liquid with a suffocating odor., Water-white liquid with a suffocating odor. [Note: Turns pale-yellow on contact with air.] | |

| Record name | CROTONALDEHYDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Crotonaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Butenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0241 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CROTONALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/370 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crotonaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0157.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

219 °F at 760 mmHg (EPA, 1998), 102.2 °C, 104.00 °C. @ 760.00 mm Hg, 104 °C, 219 °F | |

| Record name | CROTONALDEHYDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crotonaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0241 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CROTONALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/370 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crotonaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0157.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

55 °F (EPA, 1998), The Guide from the Emergency Response Guidebook is for "crotonaldehyde, inhibited." 13 °C, 13 °C (55 °F) Closed cup, 13 °C c.c., 55 °F, 45 °F | |

| Record name | CROTONALDEHYDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crotonaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Crotonaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0241 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CROTONALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/370 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crotonaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0157.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 65.3 °F (NTP, 1992), Heat capacity: 0.7 ca/g ... Dimerizes under strong acid conditions, slowly oxidizes to crotonic acid. Solubility of water in crotonaldehyde (g/100g) at 20 °C: 9.5; at 5 °C: 19.2, In water (g/100 g): 18.1 at 20 °C; 19.2 at 5 °C, In water, 1.81X10+5 mg/L at 20 °C, Soluble in chloroform; very soluble in ethanol, ethyl ether, acetone; miscible in benzene, Miscible with all proportions with alcohol, ether, toluene, kerosesne, gasolene, solvent naphtha, 150 mg/mL at 2 °C, Solubility in water, g/100ml at 20 °C: 15-18 (freely soluble), 18% | |

| Record name | CROTONALDEHYDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crotonaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0241 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Crotonaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0157.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.853 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.853 at 20 °C/20 °C, Relative density (water = 1): 0.85, 0.87 | |

| Record name | CROTONALDEHYDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crotonaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0241 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CROTONALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/370 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crotonaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0157.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.41 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.41 (Air = 1), Relative vapor density (air = 1): 2.41, 2.41 | |

| Record name | CROTONALDEHYDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crotonaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0241 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CROTONALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/370 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

19 mmHg at 68 °F (EPA, 1998), 30.0 [mmHg], 30 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.0, 19 mmHg | |

| Record name | CROTONALDEHYDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crotonaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Crotonaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0241 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CROTONALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/370 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crotonaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0157.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

2,6-di-tert-Butyl-p-cresol, CAS 128-37-0, 0.1 - 1% | |

| Record name | Crotonaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white, mobile liquid, Water-white to straw-colored liquid, Water-white liquid. [Note: Turns pale-yellow on contact with air.] | |

CAS No. |

4170-30-3, 123-73-9 | |

| Record name | CROTONALDEHYDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-Crotonaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Crotonaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotonaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotonaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Butenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Crotonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTONALDEHYDE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PUW625907 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Crotonaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0241 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CROTONALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/370 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crotonaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GP90F178.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-105 °F (EPA, 1998), -69 °C, -76.5 °C (trans), -69 °C (cis), -101 °F | |

| Record name | CROTONALDEHYDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crotonaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0241 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CROTONALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/370 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crotonaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0157.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Crotonaldehyde synthesis mechanism from acetaldehyde

An In-depth Technical Guide to the Synthesis Mechanism of Crotonaldehyde from Acetaldehyde (B116499)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from acetaldehyde via the aldol (B89426) condensation reaction. It delves into the core mechanistic details of both base-catalyzed and acid-catalyzed pathways, offering detailed experimental protocols and quantitative data to support researchers in the practical application of this fundamental C-C bond-forming reaction. The document is structured to serve as a valuable resource for professionals in organic synthesis, catalysis, and drug development, providing the necessary information to understand, replicate, and optimize the synthesis of this versatile chemical intermediate.

Introduction

This compound (CH₃CH=CHCHO) is a key α,β-unsaturated aldehyde with significant applications in the chemical and pharmaceutical industries. It serves as a precursor for the synthesis of a wide range of valuable compounds, including sorbic acid (a food preservative), vitamin E precursors, and various fine chemicals.[1] The primary industrial route to this compound is the aldol condensation of acetaldehyde.[1][2] This reaction involves the dimerization of two acetaldehyde molecules to form 3-hydroxybutanal (acetaldol), which subsequently dehydrates to yield this compound.

The reaction can be effectively catalyzed by both bases and acids, each proceeding through distinct mechanistic pathways. Understanding these mechanisms is crucial for controlling the reaction, optimizing yields, and minimizing the formation of byproducts. This guide provides a detailed exploration of these mechanisms, supported by experimental data and protocols.

Reaction Mechanisms

The synthesis of this compound from acetaldehyde is a classic example of an aldol condensation, a reaction that forms a new carbon-carbon bond.[3] The overall reaction is as follows:

2 CH₃CHO → CH₃CH(OH)CH₂CHO → CH₃CH=CHCHO + H₂O

The reaction proceeds in two main stages: an initial aldol addition to form a β-hydroxy aldehyde (acetaldol), followed by a dehydration (condensation) step to form the α,β-unsaturated aldehyde (this compound).[3] The dehydration is often favored by heating.[3]

Base-Catalyzed Mechanism

The base-catalyzed aldol condensation is the most common method for this compound synthesis.[3] The mechanism involves the formation of a resonance-stabilized enolate ion, which acts as a nucleophile.[4]

Step 1: Enolate Formation A base, typically a hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from an acetaldehyde molecule to form a resonance-stabilized enolate ion.[4][5]

Step 2: Nucleophilic Attack The enolate ion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second acetaldehyde molecule, forming an alkoxide intermediate.[4][5]

Step 3: Protonation The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step) to yield 3-hydroxybutanal (acetaldol).[5]

Step 4: Dehydration Upon heating, the aldol product undergoes dehydration. A base removes a proton from the α-carbon to form an enolate, which then eliminates a hydroxide ion to form the stable, conjugated system of this compound.[3] This step is an example of an E1cB elimination mechanism.

Acid-Catalyzed Mechanism

The acid-catalyzed aldol condensation proceeds through an enol intermediate. The acid catalyst activates the carbonyl group of one acetaldehyde molecule, making it more electrophilic, and also catalyzes the formation of the enol nucleophile from a second acetaldehyde molecule.

Step 1: Carbonyl Protonation An acid catalyst (H⁺) protonates the carbonyl oxygen of an acetaldehyde molecule, increasing the electrophilicity of the carbonyl carbon.

Step 2: Enol Formation A second molecule of acetaldehyde undergoes acid-catalyzed tautomerization to form its enol isomer.

Step 3: Nucleophilic Attack The enol acts as a nucleophile and attacks the protonated carbonyl carbon of the first acetaldehyde molecule.

Step 4: Deprotonation A water molecule removes a proton from the resulting oxonium ion to form the aldol addition product, 3-hydroxybutanal.

Step 5: Dehydration Under acidic conditions and often with heating, the hydroxyl group of the aldol is protonated, forming a good leaving group (H₂O). The subsequent loss of water and deprotonation at the α-carbon leads to the formation of this compound.

Quantitative Data

The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions, including the type of catalyst, temperature, and reactant concentrations. The following tables summarize key quantitative data from various studies.

Table 1: Base-Catalyzed Synthesis of this compound

| Catalyst | Temperature (°C) | Acetaldehyde Conversion (%) | This compound Yield (%) | Reference |

| NaOH (0.5% solution) | 30 - 35 | - | Good output | [6] |

| Trimethylamine/Triethylamine | 37 - 47 | 67.2 | 94.3 | [2] |

| Proline amide | Physiologically relevant conditions | - | - | [7] |

Table 2: Acid-Catalyzed and Heterogeneous Catalysis

| Catalyst | Temperature (°C) | Acetaldehyde Conversion (%) | This compound Selectivity (%) | Reference |

| Zr-β Zeolite | - | - | 94.7 | |

| Solid Catalyst (Silica, Alumina, etc.) | 100 - 450 | 43 | 94 | [8] |

| TiO₂ anatase | - | High | Approaching 100 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound from acetaldehyde under both base- and acid-catalyzed conditions.

Protocol 1: Base-Catalyzed Synthesis using Sodium Hydroxide

This protocol is adapted from a patented industrial process and is suitable for laboratory scale.[6]

Materials:

-

Acetaldehyde (100 kg)

-

5% Sodium Hydroxide (NaOH) solution (200 cm³)

-

Phosphoric acid (1 kg)

-

Nitrogen gas supply

-

Reaction vessel with stirring and temperature control

-

Distillation apparatus

Procedure:

-

In an atmosphere of nitrogen, slowly add 200 cm³ of a 5% aqueous solution of sodium hydroxide to 100 kg of acetaldehyde with stirring.

-

Control the addition rate to allow the temperature to rise slowly to approximately 30-35°C.

-

After the addition of all the alkali, continue stirring the reaction mixture at this temperature for some time to ensure the completion of the aldol addition.

-

To the reaction mixture, add 1 kg of phosphoric acid to neutralize the base and catalyze the dehydration.

-

Perform a fractional distillation of the mixture in a circulating atmosphere of nitrogen.

-

Collect the this compound fraction.

Protocol 2: Acid-Catalyzed Synthesis using Sulfuric Acid (Monitored by UV-Vis Spectroscopy)

This protocol is based on a kinetic study and is suitable for analytical purposes to monitor the reaction progress.

Materials:

-

Acetaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized water

-

UV-Vis Spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of acetaldehyde in deionized water.

-

Prepare sulfuric acid solutions of the desired weight percentage (e.g., 75 wt%).

-

Equilibrate the sulfuric acid solution to the desired reaction temperature (e.g., 295 K) in a thermostatted cell holder of the UV-Vis spectrophotometer.

-

Initiate the reaction by injecting a small volume of the acetaldehyde stock solution into the sulfuric acid solution in the quartz cuvette, ensuring rapid mixing.

-

Immediately begin recording the UV-Vis absorption spectra at regular time intervals. The formation of this compound can be monitored by the increase in absorbance at its characteristic peak wavelength.

-

Continue data collection until the reaction reaches completion, as indicated by the stabilization of the absorbance spectrum.

Byproducts and Purification

The primary byproduct in the synthesis of this compound is the unreacted intermediate, 3-hydroxybutanal (acetaldol). Other potential byproducts can arise from further condensation reactions, leading to higher molecular weight oligomers.[9] In some cases, side reactions such as the Prins reaction can lead to the formation of compounds like methyl cyclopentenone.

Purification of this compound is typically achieved by fractional distillation.[6] The difference in boiling points between acetaldehyde, acetaldol, this compound, and higher boiling point byproducts allows for their separation.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows characteristic signals for the aldehydic proton, the vinylic protons, and the methyl protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the two vinylic carbons, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the conjugated aldehyde and bands corresponding to the C=C double bond and C-H bonds.[10]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound.[10]

Conclusion

The synthesis of this compound from acetaldehyde via aldol condensation is a cornerstone reaction in organic chemistry with significant industrial relevance. This guide has provided a detailed technical overview of the base- and acid-catalyzed mechanisms, supported by quantitative data and experimental protocols. By understanding the intricacies of these pathways and reaction conditions, researchers and professionals in drug development can effectively utilize this reaction for the synthesis of a wide array of valuable compounds. The provided diagrams and structured data aim to facilitate a deeper understanding and practical application of this important chemical transformation.

References

- 1. CN1807381A - this compound production process - Google Patents [patents.google.com]

- 2. CN100344598C - this compound production process - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. adichemistry.com [adichemistry.com]

- 5. quora.com [quora.com]

- 6. US1693907A - Manufacture of this compound from acetaldehyde and aldol - Google Patents [patents.google.com]

- 7. Proline Amide Catalyzes Formation of Toxic this compound from Acetaldehyde Under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Crotonaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonaldehyde (IUPAC name: (2E)-but-2-enal) is a highly reactive α,β-unsaturated aldehyde that serves as a versatile intermediate in organic synthesis and is encountered in various environmental and biological contexts. Its dual functionality, comprising a conjugated carbon-carbon double bond and an aldehyde group, dictates its chemical behavior and toxicological profile. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions and analysis, and an exploration of its impact on critical cellular signaling pathways.

Physical Properties of this compound

This compound is a colorless to pale yellow liquid with a pungent, suffocating odor.[1][2][3] Upon exposure to air and light, it tends to oxidize, forming crotonic acid, and can also undergo polymerization.[1][4] The majority of commercially available this compound exists as the more thermodynamically stable trans-isomer.[5]

| Property | Value | References |

| Molecular Formula | C₄H₆O | [6] |

| Molecular Weight | 70.09 g/mol | [7][8] |

| Boiling Point | 102.2 - 105 °C | [1][4][6] |

| Melting Point | -76.5 °C to -69 °C | [6][9][10] |

| Density | 0.846 - 0.853 g/cm³ at 20 °C | [6][9][10] |

| Solubility in Water | 150 - 181 g/L at 20 °C | [1][7][8] |

| Vapor Pressure | 19 - 32 mmHg at 20 °C | [7][9][11] |

| Flash Point | 13 °C (55 °F) | [2][5][10] |

| Autoignition Temperature | 232 °C (449.6 °F) | [5][12] |

| Refractive Index (n²⁰/D) | 1.4362 - 1.4384 | [8][10][11] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon of the α,β-unsaturated system. This allows for a variety of chemical transformations.

Synthesis of this compound via Aldol (B89426) Condensation

The primary industrial production method for this compound is the aldol condensation of acetaldehyde (B116499), followed by dehydration.[1][5]

Materials:

-

Acetaldehyde

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

-

Acetic acid (glacial)

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a reaction vessel equipped with a stirrer and a cooling bath, slowly add acetaldehyde to a cooled aqueous solution of sodium hydroxide. Maintain the reaction temperature below 20°C to favor the aldol addition product.

-

After the addition is complete, continue stirring for 1-2 hours at the same temperature.

-

Neutralize the reaction mixture by the slow addition of glacial acetic acid.

-

Transfer the mixture to a distillation apparatus.

-

Gently heat the mixture to dehydrate the intermediate aldol and distill off the this compound-water azeotrope, which boils at approximately 84°C.[4][13]

-

Collect the distillate and separate the organic layer using a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the crude this compound by fractional distillation, collecting the fraction boiling at 102-104°C.

Caption: Synthesis of this compound via Aldol Condensation.

Oxidation to Crotonic Acid

This compound can be selectively oxidized to crotonic acid, a valuable chemical intermediate.[6][10]

Materials:

-

This compound

-

Manganous acetate (B1210297) (catalyst)

-

Potassium permanganate (B83412)

-

Glacial acetic acid

-

Oxygen gas source

-

Water-cooled reaction vessel with a stirrer

Procedure:

-

Prepare the catalyst by dissolving manganous acetate in glacial acetic acid and treating it with a potassium permanganate solution.[5]

-

Place the catalyst solution in a water-cooled reaction vessel equipped with a stirrer and an oxygen inlet.

-

Gradually add this compound to the vessel while stirring and bubbling oxygen through the mixture. Maintain the reaction at a controlled, moderate temperature.

-

Monitor the reaction progress by analytical techniques such as GC or TLC.

-

Upon completion, distill off the acetic acid.

-

Purify the resulting solid crotonic acid by recrystallization.

Caption: Oxidation of this compound to Crotonic Acid.

Reduction to Crotyl Alcohol

The selective reduction of the aldehyde group in this compound yields crotyl alcohol, while reduction of both the aldehyde and the double bond produces butanol.[4]

Materials:

-

This compound

-

Hydrogen gas (H₂)

-

Solvent (e.g., water)

-

High-pressure reactor

Procedure:

-

Charge a high-pressure reactor with the catalyst and the solvent.

-

Add this compound to the reactor.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).[14][15]

-

Stir the reaction mixture at a controlled temperature (e.g., 303 K) for the desired time.[14][15]

-

Monitor the reaction progress by GC analysis.

-

After the reaction, cool the reactor, release the pressure, and filter to remove the catalyst.

-

Isolate and purify the crotyl alcohol from the reaction mixture by distillation or chromatography.

Caption: Reduction Pathways of this compound.

Michael Addition

As a Michael acceptor, this compound undergoes 1,4-conjugate addition with various nucleophiles (Michael donors) at the β-carbon.[16][17][18]

Materials:

-

This compound

-

Michael donor (e.g., diethyl malonate)

-

Base catalyst (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol)

-

Reaction vessel with stirrer

Procedure:

-

In a reaction vessel, dissolve the Michael donor in the solvent.

-

Add the base catalyst to generate the nucleophilic enolate.

-

Slowly add this compound to the reaction mixture while stirring.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Neutralize the reaction mixture with a dilute acid.

-

Isolate the Michael adduct by extraction and purify by distillation or chromatography.

Caption: Michael Addition Reaction of this compound.

Analytical Methods

Accurate quantification and characterization of this compound are crucial. Several analytical techniques are employed for this purpose.

Spectroscopic Analysis

| Technique | Key Features for this compound | References |

| ¹H NMR | Signals for aldehydic proton (~9.5 ppm), vinyl protons (~6.1 and ~6.9 ppm), and methyl protons (~2.1 ppm). | [19][20][21][22][23] |

| FTIR | Characteristic peaks for C=O stretch (~1690 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C-H stretches. | [3][13][24][25][26] |

| UV-Vis | Absorption maximum (λmax) in the range of 210-220 nm due to the π → π* transition of the conjugated system. | [5] |

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for the separation and quantification of this compound. Derivatization is often employed to enhance sensitivity and selectivity.

Materials:

-

Sample containing this compound

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution

-

Extraction solvent (e.g., hexane)

-

GC-MS system

Procedure:

-

Derivatization: Mix the aqueous sample with the PFBHA solution and incubate to form the this compound-PFBHA oxime derivative.

-

Extraction: Extract the derivative into an organic solvent like hexane.

-

Analysis: Inject the extract into the GC-MS.

-

GC conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the analytes.

-

MS conditions: Operate in electron ionization (EI) mode and monitor for characteristic ions of the this compound-PFBHA derivative.

-

Impact on Cellular Signaling Pathways

This compound is a known toxicant that can modulate various cellular signaling pathways, often leading to apoptosis, inflammation, and oxidative stress.

Apoptosis Induction

This compound has been shown to induce apoptosis in various cell types. This process involves the activation of caspases, particularly caspase-3.

Materials:

-

Cultured cells (e.g., human bronchial epithelial cells)

-

This compound solution

-

Cell lysis buffer

-

Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AMC substrate)

-

Microplate reader

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and treat with varying concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells using the provided lysis buffer.

-

Assay: Add the cell lysate to a new plate and add the caspase-3 substrate.

-

Measurement: Incubate at 37°C and measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) over time using a microplate reader.[11][27][28][29]

Caption: this compound-Induced Apoptosis Pathway.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is a key regulator of cellular responses to stress and can be activated by this compound.

Materials:

-

Cultured cells

-

This compound solution

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, -JNK, -p38, and total ERK, JNK, p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and lyse them as described previously.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow with incubation with the secondary antibody.[30][31][32][33][34]

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Caption: MAPK Signaling Pathway Activation.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation. This compound can modulate its activity.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

This compound solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Treatment: Treat the transfected cells with this compound.

-

Cell Lysis: Lyse the cells according to the reporter assay kit instructions.

-

Luciferase Assay: Add the luciferase substrate to the cell lysate.

-

Measurement: Measure the luminescence using a luminometer to determine the level of NF-κB transcriptional activity.[35][36][37][38][39]

Caption: NF-κB Signaling Pathway.

TRPA1 Channel Activation

This compound is an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a sensor of environmental irritants.

Materials:

-

Cells expressing TRPA1 (e.g., transfected HEK293 cells or sensory neurons)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

This compound solution

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Loading: Load the cells with the calcium-sensitive dye.

-

Baseline Measurement: Measure the baseline fluorescence.

-

Stimulation: Add this compound to the cells.

-

Measurement: Record the change in fluorescence intensity over time, which corresponds to an influx of calcium upon TRPA1 channel activation.[7][40][41][42][43]

Caption: TRPA1 Channel Activation by this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis, key reactions, and analysis. Furthermore, the significant impact of this compound on critical cellular signaling pathways has been highlighted, with methodologies for their investigation. This comprehensive information serves as a valuable resource for researchers, scientists, and drug development professionals working with this important and reactive molecule. The provided protocols and diagrams offer a practical framework for further investigation into the chemistry and biology of this compound.

References

- 1. chemcess.com [chemcess.com]

- 2. CN1807381A - this compound production process - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. celanese.com [celanese.com]

- 5. GB165728A - A process for the production of crotonic acid from croton aldehyde - Google Patents [patents.google.com]

- 6. Method for synthesizing crotonic acid by oxidizing croton aldehyde selectively - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound-induced Vascular Relaxation and Toxicity: Role of Endothelium and Transient Receptor Potential Ankyrin-1 (TRPA1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN1415594A - Method for preparing crotonic acid - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN102295532B - Method for producing crotonyl alcohol through gas phase catalysis and selective hydrogenation of this compound - Google Patents [patents.google.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 16. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 17. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. spectrabase.com [spectrabase.com]

- 20. This compound(4170-30-3) 1H NMR [m.chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. This compound | C4H6O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 24. spectrabase.com [spectrabase.com]

- 25. This compound(4170-30-3) IR Spectrum [chemicalbook.com]

- 26. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. media.cellsignal.com [media.cellsignal.com]

- 29. mpbio.com [mpbio.com]

- 30. benchchem.com [benchchem.com]

- 31. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]

- 32. ccrod.cancer.gov [ccrod.cancer.gov]

- 33. researchgate.net [researchgate.net]

- 34. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 35. indigobiosciences.com [indigobiosciences.com]

- 36. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 37. resources.amsbio.com [resources.amsbio.com]

- 38. bpsbioscience.com [bpsbioscience.com]

- 39. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 40. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 41. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 42. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 43. TRP Channels as Sensors of Aldehyde and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Crotonaldehyde and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonaldehyde (2-butenal), a pivotal α,β-unsaturated aldehyde, serves as a versatile intermediate in organic synthesis and is encountered in various biological and industrial processes. Its chemical reactivity and biological effects are intrinsically linked to its stereochemistry. This compound exists as geometric isomers (E and Z) due to the restricted rotation around the C=C double bond, and as rotational conformers (s-trans and s-cis) arising from rotation about the C-C single bond. A thorough understanding of the relative stabilities and interconversion of these stereoisomers is paramount for applications in drug development, mechanistic toxicology, and fine chemical synthesis. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their thermodynamic stability, and detailed experimental protocols for their synthesis and characterization.

Stereoisomers of this compound

This compound can exist as four distinct planar conformers:

-

E-(s)-trans-crotonaldehyde (trans-s-trans or tt)

-

E-(s)-cis-crotonaldehyde (trans-s-cis or tc)

-

Z-(s)-trans-crotonaldehyde (cis-s-trans or ct)

-

Z-(s)-cis-crotonaldehyde (cis-s-cis or cc)

The E/Z notation describes the configuration around the C=C double bond, while s-cis/s-trans refers to the conformation around the C2-C3 single bond.